BCX 1470
Overview
Description
BCX-1470 is a potent and selective inhibitor of serine proteases, specifically targeting factor D and C1s. It is known for its ability to inhibit the esterolytic activity of these enzymes with high specificity and potency. The compound has a molecular formula of C₁₄H₁₀N₂O₂S₂ and a molecular weight of 302.37 g/mol .
Preparation Methods
The synthesis of BCX-1470 involves several steps, starting with the preparation of the core structure, which includes a benzothiophene ring. The synthetic route typically involves the following steps:
Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Functionalization: The benzothiophene core is then functionalized with various substituents to achieve the desired chemical structure.
Final Assembly: The final step involves the coupling of the functionalized benzothiophene with other chemical groups to form BCX-1470.
Chemical Reactions Analysis
BCX-1470 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BCX-1470 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of serine proteases, particularly factor D and C1s.
Biology: BCX-1470 is used to investigate the role of complement enzymes in various biological processes, including immune responses and inflammation.
Medicine: The compound has potential therapeutic applications in diseases where complement activation is detrimental, such as autoimmune diseases and inflammatory conditions.
Industry: BCX-1470 can be used in the development of diagnostic assays and as a reference compound in the quality control of related pharmaceuticals
Mechanism of Action
BCX-1470 exerts its effects by inhibiting the esterolytic activity of serine proteases, specifically factor D and C1s. The compound binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of their substrates. This inhibition disrupts the complement cascade, which is a proteolytic pathway involved in immune responses. By blocking the activity of factor D and C1s, BCX-1470 can reduce inflammation and other pathological processes associated with complement activation .
Comparison with Similar Compounds
BCX-1470 is unique in its high specificity and potency for factor D and C1s compared to other serine protease inhibitors. Similar compounds include:
Eculizumab: A monoclonal antibody that inhibits the complement protein C5.
Aprotinin: A broad-spectrum serine protease inhibitor.
C1-inhibitor: A natural inhibitor of complement proteases used in the treatment of hereditary angioedema.
BCX-1470 stands out due to its selective inhibition of factor D and C1s, making it a valuable tool for studying these specific enzymes and their roles in the complement system .
Properties
IUPAC Name |
(2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQTQBPQCRNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431348 | |
Record name | BCX 1470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217099-43-9 | |
Record name | BCX 1470 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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